2'-Chloro-2,2-dimethylbutyrophenone
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Overview
Description
2’-Chloro-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C12H15ClO. It has a molecular weight of 210.7 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2,2-dimethylbutyrophenone consists of a ketone flanked by a phenyl ring and a butyl chain . The molecular formula is C12H15ClO .Physical and Chemical Properties Analysis
2’-Chloro-2,2-dimethylbutyrophenone has a molecular weight of 210.7 g/mol . It has a density of 1.058g/cm3 and a boiling point of 260.7ºC at 760 mmHg .Scientific Research Applications
Photocatalytic Degradation of Pollutants
2'-Chloro-2,2-dimethylbutyrophenone has been explored in the context of photocatalytic degradation, particularly in the degradation of chlorophenols, a class of widespread environmental pollutants. The synthesis and crystal structure of related compounds highlight their potential in environmental remediation efforts, such as the degradation of 2-chlorophenol (2-CP) under irradiation, employing advanced oxidation techniques (Bertelli & Selli, 2006; Lin et al., 2018). These studies demonstrate the compound's relevance in enhancing photocatalytic processes for environmental cleaning.
Chemical Synthesis and Reactions
Research into this compound involves its application in the synthesis of heterocyclic compounds with expected biological activity. For instance, reactions with antipyrin have led to novel compounds that exhibited antimicrobial and antifungal activities, underlining its utility in medicinal chemistry (Sayed et al., 2003). Additionally, its use in the development of novel chiral palladacycles for asymmetric hydrophosphination reactions showcases its versatility in organic synthesis, providing pathways to enantioselective synthesis (Yap et al., 2014).
Spectroscopic and Thermal Properties
Studies on compounds related to this compound, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, focus on their spectroscopic (FT-IR, Raman, 13C, and 1H NMR) and thermal properties. These investigations provide insights into the molecular structures and reactivity of these compounds, facilitating their application in various fields, including materials science and pharmaceuticals (Arasu et al., 2019).
Catalysis and Organic Transformations
The compound and its derivatives have been involved in catalytic processes, such as the Baeyer–Villiger oxidation under solvent-free conditions, highlighting its utility in green chemistry and sustainable processes (Martins et al., 2016). These applications demonstrate the compound's role in facilitating chemical transformations that are crucial for the synthesis of complex organic molecules.
Molecular Orbital Calculations
Research on related piperidine derivatives emphasizes the importance of molecular orbital calculations for understanding the electronic properties and reactivity of these molecules. Studies include HOMO-LUMO gap analyses, Mulliken population analysis, and thermodynamic parameter calculations, which are essential for predicting the behavior of these compounds in chemical reactions and their potential applications in material science (Arasu et al., 2019).
Safety and Hazards
Safety precautions for handling 2’-Chloro-2,2-dimethylbutyrophenone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVPBMYQGFOWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642445 |
Source
|
Record name | 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-74-7 |
Source
|
Record name | 1-(2-Chlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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